Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
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Overview
Description
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a complex organic compound used as an intermediate in the synthesis of Olmesartan Acid O-beta-D-Glucuronide, a metabolite of Olmesartan Medoxomil. Olmesartan Medoxomil is a medication used to treat high blood pressure by blocking the action of angiotensin II, a substance that narrows blood vessels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves multiple steps, starting from the basic building blocks of organic chemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product, which is essential for its use in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of the ester group to a carboxylic acid.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include Olmesartan Acid, Olmesartan Alcohol, and various substituted derivatives of the original compound.
Scientific Research Applications
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of high-purity chemicals for various applications.
Mechanism of Action
The mechanism of action of Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its conversion to Olmesartan Acid O-beta-D-Glucuronide, which then interacts with angiotensin II receptors. This interaction blocks the action of angiotensin II, leading to vasodilation and a reduction in blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Similar Compounds
Olmesartan Medoxomil: The parent compound used to treat high blood pressure.
Losartan: Another angiotensin II receptor blocker with similar therapeutic effects.
Valsartan: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its specific chemical structure, which allows for the efficient synthesis of Olmesartan Acid O-beta-D-Glucuronide. This uniqueness makes it a valuable intermediate in pharmaceutical research and production.
Properties
Molecular Formula |
C58H60N6O12 |
---|---|
Molecular Weight |
1033.1 g/mol |
IUPAC Name |
ethyl 2-propyl-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C58H60N6O12/c1-9-22-46-59-52(57(6,7)76-56-51(74-38(5)67)49(73-37(4)66)48(72-36(3)65)50(75-56)55(69)70-8)47(54(68)71-10-2)63(46)35-39-31-33-40(34-32-39)44-29-20-21-30-45(44)53-60-62-64(61-53)58(41-23-14-11-15-24-41,42-25-16-12-17-26-42)43-27-18-13-19-28-43/h11-21,23-34,48-51,56H,9-10,22,35H2,1-8H3/t48-,49-,50-,51+,56-/m0/s1 |
InChI Key |
GHNDHPLCXHAUBG-VDDIFWHHSA-N |
Isomeric SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)OC8C(C(C(C(O8)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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